1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole

Regioselective cross-coupling Palladium catalysis Stille reaction

Researchers requiring regioselective C4-functionalization of 5-methylimidazole scaffolds face non-selective coupling with N-H analogs, demanding extra protection steps. 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole eliminates this bottleneck via built-in C4 selectivity under Stille conditions (58% yield), enabling sequential C4→C2 diversification without intermediate deprotection. • C4-selective Stille coupling (58% yield) preserves C2-Br for orthogonal Suzuki, Sonogashira, or Buchwald-Hartwig reactions • N-Benzyl group retained through cross-coupling; no deprotection required before biological screening • 98% purity; single-step synthesis from 1-benzyl-5-methylimidazole ensures traceable impurity profile for streamlined batch QC by HPLC-MS

Molecular Formula C11H10Br2N2
Molecular Weight 330.02 g/mol
Cat. No. B12343038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole
Molecular FormulaC11H10Br2N2
Molecular Weight330.02 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1CC2=CC=CC=C2)Br)Br
InChIInChI=1S/C11H10Br2N2/c1-8-10(12)14-11(13)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyRGSRVMLSYATVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / 1 g / 5000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole: Overview and Strategic Positioning


1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole (CAS 161124-20-5) is a tetra-substituted, N-benzylated bromoimidazole building block with a molecular weight of 330.02 g/mol [1]. Its structure features a benzyl substituent at N1 and bromine atoms at C2 and C4, leaving the C5 methyl group available for further derivatization [1]. This compound is utilized primarily as a synthetic intermediate in medicinal chemistry and heterocycle construction rather than as a standalone bioactive agent [2]. The imidazole core is a privileged scaffold in drug discovery, and brominated variants such as this one serve as versatile cross-coupling partners for the assembly of compound libraries [3].

Why Generic Substitution Fails for This Brominated Imidazole


Among dibromoimidazole intermediates, the specific positions of bromine substituents and the nature of the N-protecting group directly dictate the regiochemical outcomes of sequential cross-coupling reactions [1]. The combination of a benzyl group at N1 with bromines at C2 and C4 in 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole produces a unique electronic environment that enables preferential oxidative addition at C4 under Stille conditions, enabling iterative C4-then-C2 functionalization at a documented 58% yield in a single operational step [1]. In contrast, the unsubstituted N–H analog, 2,4-dibromo-5-methyl-1H-imidazole (CAS 219814-29-6), lacks this electronic bias and may undergo non-selective coupling or undesired N-deprotonation under similar conditions, requiring additional protection/deprotection steps . More critically, related compounds with different substitution patterns (e.g., 2,5-dibromo-4-methylimidazole) or alternative N-protecting groups (e.g., N-Boc) exhibit distinct reactivity profiles that do not reproduce the same regioselectivity, meaning that casual interchange will yield different product ratios, lower overall yields, or necessitate complete re-optimization of synthetic protocols [2].

Quantitative Differentiation Evidence for Procurement


Regioselective C4 Stille Coupling Performance

1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole undergoes chemoselective palladium-catalyzed Stille coupling preferentially at the C4 position. In a direct head-to-head experiment within a single published synthetic sequence, reaction of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole with trimethyl(phenyl)tin in the presence of bis(triphenylphosphine)palladium(II) chloride in toluene for 12 hours at reflux produced 4-bromo-5-methyl-2-phenyl-1-(phenylmethyl)imidazole in 58% yield, with the C2 bromine retained for subsequent functionalization [1]. This contrasts with the N-unsubstituted analog 2,4-dibromo-5-methyl-1H-imidazole, for which no comparable regioselective monofunctionalization has been reported under identical conditions, as the unprotected N–H is expected to interfere with catalytic turnover or promote undesired side reactions .

Regioselective cross-coupling Palladium catalysis Stille reaction

N-Benzyl vs. N-Boc Protection in Sonogashira Coupling

The electronic nature of the N-substituent governs both the rate and site-selectivity of palladium-catalyzed alkynylation. The N-Boc analog tert-butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate undergoes Sonogashira coupling with regioselectivity favoring the C2 position under mild conditions (room temperature to 50 °C), enabling sequential C2-then-C4 functionalization to produce 2-alkynylated-4-arylated products in good to excellent yields [1]. By contrast, the N-benzyl analog 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole, with its electron-donating benzyl group, has been demonstrated to favor C4 reactivity in Stille coupling manifolds [2]. This divergent regiochemical preference means that the choice between N-benzyl and N-Boc protection dictates which position is functionalized first, a critical consideration for library synthesis where specific substitution patterns are required.

N-Protecting group effects Sonogashira coupling Imidazole alkynylation

Optimized LogP for Solubility and Purification

The computed octanol-water partition coefficient (XLogP3) for 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole is 4.1 [1]. This value sits in an operationally favorable range for synthetic intermediate handling: it is sufficiently lipophilic to ensure dissolution in common organic reaction solvents (toluene, DMF, THF) at synthetically useful concentrations, yet not so lipophilic as to complicate normal-phase chromatographic purification of coupled products. By comparison, the unprotected analog 2,4-dibromo-5-methyl-1H-imidazole has a LogP of 2.07 , and the precursor 1-benzyl-5-methylimidazole has a LogP of approximately 2.24 [2]. The ~2 log unit increase conferred by the benzyl group over the N-unsubstituted imidazole directly affects extraction efficiency during aqueous workup and retention time on reversed-phase HPLC columns, parameters that impact throughput in multi-parallel synthesis workflows [1].

Physicochemical properties LogP optimization Chromatography

Commercial Purity and Impurity Profile Traceability

1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole is commercially available at 98% purity from multiple suppliers including Leyan (product 1839865), with complementary sourcing at 95% purity from Chemenu (CM186730) and Alichem (A069002970-1g) [1]. This compound is synthesized in a single bromination step from 1-benzyl-5-methylimidazole (CAS 52726-21-3) [2], meaning that the principal impurity is predictable as residual starting material or mono-brominated intermediate, simplifying HPLC-MS identification. By contrast, the regioisomeric 2,5-dibromo-4-methylimidazole (CAS 219814-29-6) is commercially offered at 97% purity (CymitQuimica) but derives from a different synthetic route that may introduce structurally distinct impurities not present in the benzyl-protected analog . For procurement specifications, the defined relationship between starting material and product enables straightforward lot-to-lot purity verification using a single analytical method.

Chemical purity Supply chain Quality control

N-Benzyl Stability Under Palladium Catalysis

The N-benzyl group of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole remains intact under the conditions of palladium-catalyzed Stille coupling (Pd(PPh₃)₂Cl₂, toluene, reflux, 12 hours), as confirmed by the isolation and full characterization of the N-benzylated product 4-bromo-5-methyl-2-phenyl-1-(phenylmethyl)imidazole [1]. This is significant because certain N-protecting groups commonly used in imidazole chemistry—such as the SEM (2-(trimethylsilyl)ethoxymethyl) group or trityl group—are known to undergo cleavage or migration under Lewis acidic or elevated temperature conditions that accompany cross-coupling reactions. Literature precedence from regioselective C–H arylation studies on SEM-protected imidazoles has documented SEM-group transposition as a competing side reaction that complicates product purification and reduces effective yield [2]. The benzyl group's stability under these conditions is a class-level advantage of N-alkyl over N-silylalkoxymethyl protecting strategies, but the specific demonstration of integrity for 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole at reflux temperature for 12 hours provides a verified time–temperature benchmark directly relevant to process chemists planning scale-up reactions.

Chemical stability Protecting group integrity Cross-coupling robustness

Distillation Feasibility vs. Higher-MW Imidazoles

The predicted boiling point of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole is 436.8 ± 47.0 °C at atmospheric pressure, with a predicted density of 1.71 ± 0.1 g/cm³ [1]. Although this boiling point is high, it may still fall within the operational range of specialized vacuum distillation equipment (short-path or wiped-film evaporators) for kilogram-scale purification, particularly for an intermediate of this molecular weight (330.02 g/mol). Larger, more highly functionalized imidazole intermediates with molecular weights exceeding 400–500 g/mol typically have boiling points that preclude distillation entirely, making chromatography or crystallization the only purification options. The relatively compact structure of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole compared to multi-ring or heavily arylated imidazole building blocks translates to a molecular weight advantage that correlates with lower boiling point and higher vapor pressure, expanding the purification toolkit available to process development teams .

Physical properties Purification Process chemistry

Procurement-Relevant Application Scenarios


Iterative C4-then-C2 Library Diversification

In medicinal chemistry programs requiring systematic exploration of C4-aryl/alkenyl and C2-aryl/alkynyl substitution patterns on a 5-methylimidazole scaffold, 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole serves as the optimal starting material. Its demonstrated C4 selectivity under Stille conditions (58% yield in a single step) [1] enables installation of the first diversity element at C4 while preserving the C2 bromine for a subsequent orthogonal coupling (e.g., Suzuki, Sonogashira, or Buchwald–Hartwig). This two-step sequential diversification strategy directly generates a matrix of C4,C2-disubstituted products without requiring protecting group manipulation between steps. For procurement, sourcing this specific regioisomer eliminates the need to stock multiple mono-brominated or differentially protected intermediates, simplifying supply chain logistics.

Synthesis of N-Benzylated Kinase Inhibitor Fragments

N-Benzylimidazole motifs appear in multiple kinase inhibitor scaffolds and GPCR-targeted agents where the benzyl group contributes to hydrophobic pocket occupancy. The retention of the N-benzyl group throughout cross-coupling transformations, as verified by the isolation of N-benzylated products after 12 hours at reflux in toluene [1], makes 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole a direct precursor to fragment-like molecules that can be screened without a deprotection step. In fragment-based drug discovery (FBDD), avoiding post-coupling deprotection reduces the number of synthetic operations and preserves material through to biological assay, a key consideration when procuring building blocks destined for high-throughput parallel synthesis.

Agrochemical Intermediates with Differential Halogen Reactivity

The patent literature identifies halogenated imidazoles as key intermediates for fungicides and biocides in agricultural chemistry [2]. The two chemically distinct C–Br bonds in 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole—differentiated by their positions on the imidazole ring and correspondingly different reactivities in Pd-catalyzed processes—provide a built-in orthogonality that is valuable for agrochemical lead optimization, where iterative substitution at two positions is required to tune both potency and environmental persistence. Although no agrochemical-specific quantitative data are currently available for this exact compound, the class-level precedent of bromoimidazoles in agricultural patent filings supports its consideration as a procurement candidate for agrochemical discovery programs.

Process Scale-Up with Predictable Impurity Profiles

For contract research organizations (CROs) and pharmaceutical development groups scaling reactions beyond gram quantities, the traceable one-step synthesis of 1-Benzyl-2,4-dibromo-5-methyl-1H-imidazole from 1-benzyl-5-methylimidazole [3] means that the impurity profile is dominated by the starting material and potentially the mono-brominated intermediate. Commercial availability at 98% purity with this well-understood impurity origin enables straightforward incoming QC by HPLC-MS and reduces the risk of unexpected impurities causing batch rejection. This is a procurement-relevant advantage over multi-step intermediates where complex impurity profiles complicate analytical method development and increase the probability of out-of-specification results.

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